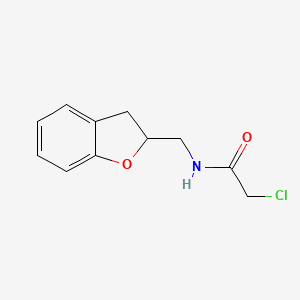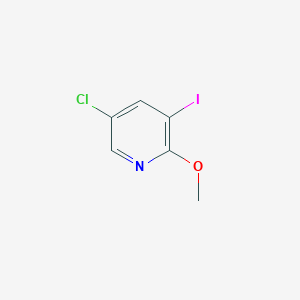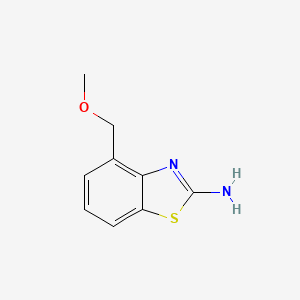
6-(2,3-二氢-1,4-苯并二噁烷-6-基)吡啶-2-胺
描述
“6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” is a chemical compound with the CAS Number: 1183060-41-4 . It has a molecular weight of 228.25 . The physical form of this compound is powder .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The structures of the sulfonamide derivatives were determined by the IR, 1 H NMR, 13 C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” is characterized by the presence of a benzodioxane ring and a pyridin-2-amine group . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine” include a molecular weight of 228.25 , a physical form of powder , and a storage temperature at room temperature .科学研究应用
作用机制
Target of Action
Related compounds, such as sulfonamides, are known to inhibit proteases , carbonic anhydrase , caspase , and COX-2 . These enzymes play crucial roles in various biological processes, including inflammation, apoptosis, and pain perception.
Mode of Action
Sulfonamides, a class of compounds with similar structures, primarily block the folate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .
Biochemical Pathways
Related compounds, such as sulfonamides, are known to disrupt the folic acid synthesis pathway in bacteria . This disruption inhibits bacterial growth and multiplication.
Result of Action
The compound has been found to exhibit significant antibacterial activity. It was reported to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
生化分析
Biochemical Properties
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes such as cholinesterases and lipoxygenases, exhibiting moderate to weak inhibition . These interactions suggest potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . The compound’s ability to inhibit these enzymes indicates its potential to modulate biochemical pathways involved in inflammation and neurotransmission.
Cellular Effects
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine has been shown to affect various types of cells and cellular processes. It exhibits antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, by inhibiting bacterial biofilm growth . This compound also influences cell signaling pathways and gene expression, potentially impacting cellular metabolism and function. Its effects on cholinesterase enzymes further suggest its role in modulating neurotransmission and cellular communication.
Molecular Mechanism
The molecular mechanism of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine involves its interaction with specific biomolecules. It binds to cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The compound’s structure allows it to interact with these enzymes, potentially altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that its antibacterial activity remains consistent over time, suggesting stability in its biochemical properties
Dosage Effects in Animal Models
The effects of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antibacterial activity Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications
Metabolic Pathways
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and lipoxygenases, influencing metabolic flux and metabolite levels . These interactions suggest that the compound can modulate biochemical pathways related to inflammation, neurotransmission, and cellular metabolism. Understanding its role in these pathways is essential for developing therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation These interactions can influence its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13-3-1-2-10(15-13)9-4-5-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETWGKKLYIRCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422484.png)
![2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1422486.png)
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1422487.png)
![2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B1422489.png)

![Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B1422491.png)


![2-chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422496.png)
![4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422497.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1422499.png)
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B1422502.png)

